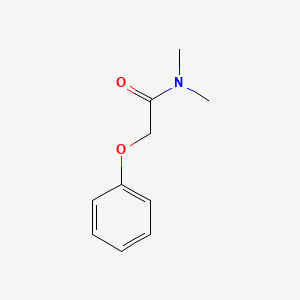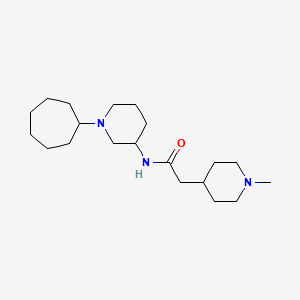![molecular formula C23H27N3O5 B6052351 2-[2-[(2,4,6-Trimethylphenyl)carbamoyl]pyrrolidin-1-yl]ethyl 4-nitrobenzoate](/img/structure/B6052351.png)
2-[2-[(2,4,6-Trimethylphenyl)carbamoyl]pyrrolidin-1-yl]ethyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[(2,4,6-Trimethylphenyl)carbamoyl]pyrrolidin-1-yl]ethyl 4-nitrobenzoate: is a complex organic compound that features a pyrrolidine ring, a carbamate linkage, and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(2,4,6-Trimethylphenyl)carbamoyl]pyrrolidin-1-yl]ethyl 4-nitrobenzoate typically involves multiple steps:
Formation of the Carbamate Linkage: The initial step involves the reaction of 2,4,6-trimethylphenyl isocyanate with pyrrolidine to form the corresponding carbamate.
Esterification: The carbamate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the final ester product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products
Reduction: 2-[2-[(2,4,6-Trimethylphenyl)carbamoyl]pyrrolidin-1-yl]ethyl 4-aminobenzoate.
Hydrolysis: 2-[2-[(2,4,6-Trimethylphenyl)carbamoyl]pyrrolidin-1-yl]ethanol and 4-nitrobenzoic acid.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the nitro group and the carbamate linkage makes it a candidate for studying interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The pyrrolidine ring is a common motif in many pharmaceuticals, and the nitrobenzoate ester could impart unique biological activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its structural rigidity and functional groups.
Mechanism of Action
The mechanism of action of 2-[2-[(2,4,6-Trimethylphenyl)carbamoyl]pyrrolidin-1-yl]ethyl 4-nitrobenzoate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting their activity. The nitro group could undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-[2-[(2,4,6-Trimethylphenyl)carbamoyl]pyrrolidin-1-yl]ethyl 3-nitrobenzoate: Similar structure but with the nitro group in a different position.
2-[2-[(2,4,6-Trimethylphenyl)carbamoyl]pyrrolidin-1-yl]ethyl 4-aminobenzoate: Reduction product of the original compound.
N-(2,4,6-Trimethylphenyl)pyrrolidine-2-carboxamide: Lacks the ester linkage and nitro group.
Uniqueness
The uniqueness of 2-[2-[(2,4,6-Trimethylphenyl)carbamoyl]pyrrolidin-1-yl]ethyl 4-nitrobenzoate lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both a carbamate and a nitrobenzoate ester makes it a versatile compound for various fields of research.
Properties
IUPAC Name |
2-[2-[(2,4,6-trimethylphenyl)carbamoyl]pyrrolidin-1-yl]ethyl 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c1-15-13-16(2)21(17(3)14-15)24-22(27)20-5-4-10-25(20)11-12-31-23(28)18-6-8-19(9-7-18)26(29)30/h6-9,13-14,20H,4-5,10-12H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVUHBCMBWTUKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CCCN2CCOC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(4-MORPHOLINYLCARBONYL)PHENYL]-2-[5-(2-THIENYL)-2H-TETRAZOL-2-YL]ACETAMIDE](/img/structure/B6052269.png)
![2-(3-chloro-6-oxopyridazin-1-yl)-N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]acetamide](/img/structure/B6052275.png)

![2-ethoxy-4-[(E)-[[4-(4-fluoroanilino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-iodophenol](/img/structure/B6052280.png)

![(2E)-5-Benzyl-2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B6052305.png)
![3-[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B6052309.png)
![2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,5-DIMETHOXYPHENYL)ACETAMIDE](/img/structure/B6052314.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-(3-furoyl)piperidine](/img/structure/B6052316.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,6-dichlorophenyl)glycinamide](/img/structure/B6052318.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B6052335.png)
![1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(thiophen-2-ylmethyl)methanamine;hydrochloride](/img/structure/B6052341.png)

